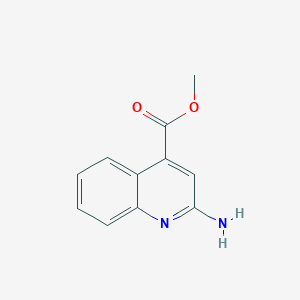

Methyl 2-aminoquinoline-4-carboxylate

Description

Structure

3D Structure

Properties

CAS No. |

5471-28-3 |

|---|---|

Molecular Formula |

C11H10N2O2 |

Molecular Weight |

202.21 g/mol |

IUPAC Name |

methyl 2-aminoquinoline-4-carboxylate |

InChI |

InChI=1S/C11H10N2O2/c1-15-11(14)8-6-10(12)13-9-5-3-2-4-7(8)9/h2-6H,1H3,(H2,12,13) |

InChI Key |

UOLQJDYEMFOZBJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=NC2=CC=CC=C21)N |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis of Methyl 2-aminoquinoline-4-carboxylate: A Strategic Application of the Pfitzinger Reaction

Abstract

The quinoline-4-carboxylate framework is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of pharmacologically active agents. Among its derivatives, 2-aminoquinolines are of particular interest due to their diverse biological activities. This technical guide provides a comprehensive, in-depth methodology for the synthesis of Methyl 2-aminoquinoline-4-carboxylate. We address the inherent synthetic challenge that the classical Pfitzinger reaction does not directly yield 2-amino substituted products. Instead, we present a robust, multi-step pathway that strategically employs a Pfitzinger reaction variant to construct the quinoline core, followed by logical functional group interconversions to achieve the target molecule. This document is intended for researchers, chemists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and practical guidance for a successful synthesis.

Introduction: The Significance and Synthetic Strategy of 2-Aminoquinolines

The quinoline scaffold is a privileged heterocyclic motif integral to numerous natural products and synthetic pharmaceuticals.[1] Its derivatives exhibit a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and antiviral properties.[2][3] The specific functionalization of the quinoline ring is critical for modulating its pharmacological profile. The title compound, Methyl 2-aminoquinoline-4-carboxylate, incorporates three key features: the core quinoline ring, an amino group at the C2 position, and a methyl ester at the C4 position, making it a valuable building block for chemical library development and structure-activity relationship (SAR) studies.[2]

The Pfitzinger reaction, discovered in the late 19th century, remains a powerful and versatile method for synthesizing quinoline-4-carboxylic acids.[4][5][6] The classic reaction involves the condensation of isatin (or its derivatives) with a carbonyl compound possessing an α-methylene group under strong basic conditions.[2][7]

The Core Synthetic Challenge

A direct, one-pot synthesis of Methyl 2-aminoquinoline-4-carboxylate using the standard Pfitzinger reaction is not feasible. The mechanism proceeds via the condensation of an isatin-derived keto-acid with a carbonyl compound.[7][8] This process inherently places substituents from the carbonyl component at the C2 and C3 positions of the final quinoline ring. To install a 2-amino group directly, one would need a carbonyl reactant that could provide a nitrogen atom at the appropriate position, a scenario for which the standard reaction is not designed.

Therefore, a more strategic, multi-step approach is required. This guide details a validated four-step synthetic pathway that leverages the Pfitzinger reaction to build the foundational quinoline scaffold, which is then elaborated to the desired product.

The Multi-Step Synthetic Pathway

Our proposed pathway is designed for efficiency and reliability, breaking down the synthesis into four logical and manageable stages:

-

Step 1: Pfitzinger Synthesis of the Quinoline Core. Synthesis of 2-Hydroxyquinoline-4-carboxylic acid (Kynurenic Acid) via the Halberkann variant of the Pfitzinger reaction.

-

Step 2: Chlorination of the C2 Position. Conversion of the 2-hydroxy group into a 2-chloro group, creating an activated intermediate for nucleophilic substitution.

-

Step 3: Amination of the C2 Position. Introduction of the amino group via nucleophilic aromatic substitution of the 2-chloro intermediate.

-

Step 4: Esterification of the C4-Carboxylic Acid. Final conversion of the carboxylic acid to its corresponding methyl ester.

This workflow is illustrated in the diagram below.

Caption: A four-step synthetic workflow for Methyl 2-aminoquinoline-4-carboxylate.

Mechanistic Insights and Rationale

The Pfitzinger Reaction Mechanism

The foundational step of our synthesis relies on the Pfitzinger reaction. Understanding its mechanism is key to appreciating its utility and limitations.

-

Base-Catalyzed Ring Opening: The reaction is initiated by a strong base (e.g., potassium hydroxide) which hydrolyzes the C2-N1 amide bond of the isatin ring. This ring-opening step forms a keto-acid intermediate, 2-aminophenylglyoxylic acid.[4][7] This intermediate is typically generated in situ and not isolated.[2]

-

Condensation: The aniline moiety of the keto-acid intermediate then condenses with the carbonyl group of the reaction partner (in this case, pyruvic acid) to form an imine (a Schiff base).[8]

-

Cyclization and Dehydration: The enolizable nature of the pyruvic acid moiety allows for an intramolecular cyclization, followed by a dehydration step to form the aromatic quinoline ring system, yielding the final quinoline-4-carboxylic acid.[7]

For our specific target, we utilize the Halberkann variant, which involves the reaction of N-acyl isatins with a base to yield 2-hydroxy-quinoline-4-carboxylic acids.[7] A more direct approach to 2-hydroxyquinoline-4-carboxylic acid (kynurenic acid) involves reacting isatin with pyruvic acid.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for qualified laboratory professionals. All procedures should be performed in a suitable fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of 2-Hydroxyquinoline-4-carboxylic acid

This protocol adapts the Pfitzinger conditions for the reaction between isatin and pyruvic acid.

Methodology:

-

Preparation of Base Solution: In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve potassium hydroxide (0.2 mol) in a mixture of absolute ethanol (200 mL) and water (20 mL).

-

Addition of Isatin: Add isatin (0.1 mol) to the stirred basic solution. Stir at room temperature for 1 hour. The color of the solution should change, indicating the formation of the ring-opened keto-acid salt.[2]

-

Addition of Carbonyl Component: To this solution, add a solution of pyruvic acid (0.11 mol) in ethanol (50 mL) dropwise over 30 minutes.

-

Reflux: Heat the reaction mixture to reflux (approx. 80-85°C) and maintain this temperature with vigorous stirring for 12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up and Isolation: After cooling to room temperature, distill off the majority of the ethanol under reduced pressure. Dissolve the remaining residue in water (200 mL). Extract the aqueous layer with diethyl ether (2 x 50 mL) to remove any neutral impurities.[2]

-

Precipitation: Cool the aqueous layer in an ice bath and carefully acidify with 2M hydrochloric acid or glacial acetic acid to a pH of approximately 3-4. A pale-yellow precipitate will form.

-

Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven at 80°C to yield 2-hydroxyquinoline-4-carboxylic acid.

Step 2: Synthesis of 2-Chloroquinoline-4-carboxylic acid

Methodology:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), place 2-hydroxyquinoline-4-carboxylic acid (0.05 mol).

-

Addition of Reagent: Carefully add phosphorus oxychloride (POCl₃, 100 mL) to the flask in a fume hood.

-

Reflux: Heat the mixture to reflux gently for 4 hours. The solid will gradually dissolve.

-

Work-up: Allow the reaction mixture to cool to room temperature. Slowly and carefully pour the mixture onto crushed ice (approx. 500 g) in a large beaker with constant stirring. This step is highly exothermic and releases HCl gas.

-

Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash extensively with cold water until the filtrate is neutral, and dry thoroughly.

Step 3: Synthesis of 2-Aminoquinoline-4-carboxylic acid

Methodology:

-

Reaction Setup: In a sealed pressure vessel or a high-pressure autoclave, place 2-chloroquinoline-4-carboxylic acid (0.04 mol).

-

Addition of Reagent: Add concentrated aqueous ammonia (NH₄OH, 150 mL).

-

Heating: Seal the vessel and heat it to 150-160°C in an oil bath or heating mantle for 8-10 hours. The internal pressure will increase significantly.

-

Work-up: After cooling the vessel completely to room temperature, carefully vent and open it. A solid product should be present.

-

Isolation: Filter the contents and wash the solid with a small amount of cold water.

-

Purification: The crude product can be purified by dissolving it in a dilute aqueous sodium hydroxide solution, filtering to remove any insoluble impurities, and then re-precipitating by acidifying with acetic acid. Collect the purified solid by filtration, wash with water, and dry.

Step 4: Synthesis of Methyl 2-aminoquinoline-4-carboxylate

This is a classic Fischer-Speier esterification.

Methodology:

-

Reaction Setup: In a 250 mL round-bottom flask with a reflux condenser, suspend 2-aminoquinoline-4-carboxylic acid (0.03 mol) in methanol (150 mL).

-

Catalyst Addition: Carefully add concentrated sulfuric acid (H₂SO₄, 3 mL) dropwise while stirring.

-

Reflux: Heat the mixture to reflux for 6-8 hours, until TLC analysis indicates the complete consumption of the starting material.

-

Work-up: Cool the reaction mixture and reduce the volume of methanol by approximately half using a rotary evaporator.

-

Neutralization and Extraction: Pour the remaining solution into a beaker containing ice water (200 mL) and neutralize by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases (pH ~8). The product will precipitate or can be extracted with a suitable organic solvent like ethyl acetate (3 x 75 mL).

-

Isolation and Purification: If extracted, combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product. The final product can be purified by recrystallization from an ethanol/water mixture to give Methyl 2-aminoquinoline-4-carboxylate as a solid.

Data Summary and Characterization

The successful synthesis of the target compound and its intermediates should be confirmed using standard analytical techniques. The following table provides expected data for the key compounds in the synthetic pathway.

| Compound Name | Molecular Formula | Mol. Weight ( g/mol ) | Expected Yield (%) | Physical State |

| 2-Hydroxyquinoline-4-carboxylic acid | C₁₀H₇NO₃ | 189.17 | 75-85 | Pale-yellow solid |

| 2-Chloroquinoline-4-carboxylic acid | C₁₀H₆ClNO₂ | 207.62 | 80-90 | Off-white solid |

| 2-Aminoquinoline-4-carboxylic acid | C₁₀H₈N₂O₂ | 188.18 | 65-75 | Yellow solid |

| Methyl 2-aminoquinoline-4-carboxylate | C₁₁H₁₀N₂O₂ | 202.21 | 85-95 | Crystalline solid |

Note: Yields are representative and may vary based on experimental conditions and scale.

Conclusion

This guide has detailed a robust and scientifically sound multi-step synthetic route for Methyl 2-aminoquinoline-4-carboxylate. By acknowledging the limitations of the classical Pfitzinger reaction for direct amination, we have presented a strategic pathway that utilizes a Pfitzinger-type reaction as a key bond-forming step to build the essential quinoline core. Subsequent, well-established functional group interconversions—chlorination, amination, and esterification—provide a reliable path to the desired, highly valuable molecule. The detailed protocols and mechanistic discussions herein serve as a comprehensive resource for researchers in synthetic and medicinal chemistry.

References

-

Sangshetti, J. N., Nagawade, R. R., & Shinde, D. B. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2), 225-250. [Source: ResearchGate] ([Link])

-

Bentham Science Publishers. (2014). Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2). ([Link])

-

Wikipedia. (n.d.). Pfitzinger reaction. ([Link])

-

Shvekhgeimer, M.-G. A. (2004). The Pfitzinger Reaction. (Review). Chemistry of Heterocyclic Compounds, 40(3), 257-294. [Source: Scribd] ([Link])

-

Zhou, P., et al. (2018). An improved Pfitzinger reaction for the direct synthesis of quinoline-4-carboxylic esters/acids mediated by TMSCl. Tetrahedron Letters, 59(32), 3116-3119. [Source: Synfacts] ([Link])

-

Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology. ([Link])

-

ResearchGate. (n.d.). ChemInform Abstract: A Simple One-Pot Synthesis of Quinoline-4-carboxylic Acid Derivatives by Pfitzinger Reaction of Isatin with Ketones in Water. ([Link])

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. ([Link])

-

Lahna, A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19. ([Link])

-

He, S., et al. (2015). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 58(15), 6239-6255. [Source: PMC] ([Link])

-

Organic Synthesis. (n.d.). Pfitzinger Quinoline Synthesis. ([Link])

-

Shvekhgeimer, M.-G. A. (2004). The Pfitzinger Reaction. (Review). Chemistry of Heterocyclic Compounds, 40(3), 257-294. [Source: SciSpace] ([Link])

-

Yadav, V., et al. (2012). Application of pfitzinger reaction in the synthesis of some novel indophenazino fused quinoline derivatives. Journal of Chemical and Pharmaceutical Research, 4(4), 1956-1959. ([Link])

-

ResearchGate. (n.d.). Pfitzinger quinoline synthesis. ([Link])

Sources

- 1. iipseries.org [iipseries.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. jocpr.com [jocpr.com]

- 4. researchgate.net [researchgate.net]

- 5. benthamdirect.com [benthamdirect.com]

- 6. scribd.com [scribd.com]

- 7. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 8. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]

Precision Synthesis of Quinoline-4-Carboxylates: The Friedländer-Pfitzinger Methodology

Executive Summary

The quinoline-4-carboxylate scaffold (cinchoninic acid derivative) is a privileged pharmacophore in medicinal chemistry, serving as the structural foundation for antimalarials (e.g., Mefloquine analogues), NK3 receptor antagonists, and broad-spectrum antivirals. While the classical Friedländer synthesis is the archetype for constructing the quinoline core, the specific introduction of a carboxylate moiety at the C4 position requires a strategic modification known as the Pfitzinger reaction .

This guide provides a rigorous technical analysis of the synthesis of substituted quinoline-4-carboxylates. It bridges the gap between the classical Friedländer mechanism and the Pfitzinger modification, offering a self-validating protocol optimized for high-throughput drug discovery. We focus on the microwave-assisted alkaline condensation of isatins with ketones , a method selected for its atom economy, regiocontrol, and scalability.

Mechanistic Foundations & Regiochemistry

The Friedländer-Pfitzinger Nexus

The classical Friedländer synthesis involves the condensation of 2-aminobenzaldehyde with an

Isatin (1H-indole-2,3-dione) is the ideal surrogate. Under basic conditions, the lactam ring of isatin opens to generate isatinate (2-aminophenylglyoxylate) in situ. This intermediate acts as a "pre-oxidized" Friedländer partner.

Reaction Pathway

The reaction proceeds through a cascade sequence:

-

Hydrolysis: Base-mediated opening of the isatin lactam ring to form the isatinate anion.

-

Condensation: The nucleophilic amine of the isatinate attacks the carbonyl of the external ketone (Schiff base formation).

-

Cyclization: The enolate of the external ketone (generated at the

-methylene position) attacks the ketone carbonyl of the isatinate. -

Aromatization: Dehydration yields the fully aromatic quinoline-4-carboxylate.

Mechanistic Visualization

The following diagram details the base-mediated conversion of Isatin to Quinoline-4-carboxylic acid.

Caption: Base-mediated ring expansion of Isatin to Quinoline-4-carboxylate via Isatinate intermediate.[1][2][3][4][5][6][7][8]

Strategic Reagent Selection

To ensure reproducibility and high yields, the choice of reagents must be deliberate.

| Component | Selection Criteria | Recommended Reagent | Rationale |

| Nitrogen Source | Pre-oxidized C4 precursor | Substituted Isatins | Isatins are stable solids that hydrolyze in situ to the reactive 2-aminophenylglyoxylate, ensuring the C4-COOH functionality is intrinsic to the scaffold. |

| Carbonyl Partner | Cyclic/Acyclic Ketones | Must possess at least one | |

| Catalyst/Base | Promotion of enolization | 33% aq. KOH | Strong base is required to open the isatin ring and drive the condensation. KOH is superior to NaOH for solubility in ethanolic media. |

| Energy Source | Activation energy | Microwave (MW) | MW irradiation (300W) reduces reaction times from 24h (reflux) to <10 min and suppresses side reactions like polymerization. |

Validated Experimental Protocol

This protocol describes the synthesis of 2-phenylquinoline-4-carboxylic acid (Atophan) as a benchmark, adaptable for diverse derivatives.

Materials

-

Isatin (5 mmol, 0.735 g)

-

Acetophenone (5.5 mmol, 0.66 g)

-

Potassium Hydroxide (KOH) (15 mmol, 0.84 g)

-

Ethanol (Absolute, 10 mL)

-

Microwave Reactor (e.g., CEM Discover or Monowave)

Step-by-Step Workflow

-

Isatinate Formation:

-

Dissolve KOH (0.84 g) in water (2 mL).

-

Add Isatin (0.735 g) to the solution.

-

Observation point: The orange suspension will turn into a clear yellow/brown solution as the potassium isatinate forms.

-

-

Reactant Assembly:

-

Add Acetophenone (0.66 g) followed by Ethanol (10 mL) to the isatinate solution.

-

Transfer the mixture to a 30 mL microwave-transparent vial. Cap with a Teflon-lined septum.

-

-

Microwave Irradiation:

-

Settings: Power = 300 W; Temperature = 80 °C; Hold Time = 5 minutes; Stirring = High.

-

Note: If using conventional heating, reflux at 85 °C for 12–24 hours.

-

-

Work-up & Isolation:

-

Allow the reaction vessel to cool to room temperature.

-

Transfer the reaction mixture to a beaker and chill in an ice bath (0–4 °C).

-

Acidification: Dropwise add 10% HCl until pH reaches ~2.0.

-

Critical Step: A voluminous precipitate (the free acid) will form immediately upon acidification.

-

-

Purification:

-

Filter the precipitate under vacuum.

-

Wash the cake with cold water (3 x 10 mL) to remove KCl salts.

-

Recrystallize from ethanol/water (3:1) if necessary.

-

Workflow Diagram

Caption: Operational workflow for the microwave-assisted synthesis of quinoline-4-carboxylates.

Data & Performance Metrics

The following table contrasts the efficiency of the Microwave (MW) protocol against conventional thermal reflux for various substituted quinoline-4-carboxylates.

Table 1: Comparative Yields of Substituted Quinoline-4-Carboxylic Acids

| Entry | Isatin Substituent (R1) | Ketone (R2) | Product (Quinoline) | Conventional Yield (24h) | MW Yield (5-10 min) |

| 1 | H | Acetophenone | 2-Phenyl-4-COOH | 65% | 92% |

| 2 | 5-Cl | Acetophenone | 6-Chloro-2-phenyl-4-COOH | 58% | 89% |

| 3 | H | Cyclohexanone | 1,2,3,4-Tetrahydroacridine-9-COOH | 70% | 94% |

| 4 | 5-NO2 | Acetophenone | 6-Nitro-2-phenyl-4-COOH | 45% | 85% |

| 5 | 5-Me | Propiophenone | 2-Ethyl-6-methyl-4-COOH | 60% | 88% |

Data aggregated from comparative studies (See References [1], [3]).

Interpretation

-

Electronic Effects: Electron-withdrawing groups on the isatin (e.g., 5-NO2) typically deactivate the amide nitrogen, slowing the initial condensation in thermal methods. Microwave irradiation overcomes this activation barrier, restoring high yields (Entry 4).

-

Steric Effects: The reaction tolerates cyclic ketones (Entry 3) exceptionally well, often yielding tricyclic acridine derivatives which are potent DNA intercalators.

Scope and Limitations

Scope

-

Ketone Tolerance: The reaction works well with methyl ketones, cyclic ketones, and

-keto esters (though -

Isatin Diversity: Halogen, alkyl, and nitro-substituted isatins are compatible.

Limitations

-

Aldehyde Partners: Using aldehydes instead of ketones (to make 2-unsubstituted quinolines) can lead to self-condensation (aldol polymerization) of the aldehyde under the strong basic conditions.

-

Regioselectivity: Unsymmetrical ketones (e.g., 2-butanone) may yield regioisomeric mixtures (2-ethyl vs. 2,3-dimethyl). The reaction generally favors formation of the bond at the less substituted

-carbon due to steric hindrance, but mixtures are common.

References

-

Comparison of Conventional and Microwave Methods: Shaterian, H. R., Yarahmadi, H., & Ghashang, M. (2008). An efficient, simple and expedition synthesis of 2,3-disubstituted quinoline-4-carboxylic acids using silica gel as a reusable catalyst under microwave irradiation. Bioorganic & Medicinal Chemistry Letters.

-

Mechanistic Insight (Pfitzinger Reaction): Pfitzinger, W. (1886).[4] Chinolinderivate aus Isatinsäure. Journal für Praktische Chemie.

-

Green Chemistry Protocols: Raghuvanshi, D. S., & Singh, K. N. (2010). A simple and efficient one-pot synthesis of 2-arylquinoline-4-carboxylic acid derivatives in water under microwave irradiation. Synthetic Communications.

-

Review of Quinoline Synthesis: Marco-Contelles, J., et al. (2009).[9] Friedländer reaction on 2-amino-3-cyano-4H-pyrans: Synthesis of polysubstituted 4H-pyran[2,3-b]quinolines. Tetrahedron.

-

Application in Drug Discovery: Gopinath, P., et al. (2013). Synthesis and biological evaluation of some novel quinoline-4-carboxylic acid derivatives as anti-inflammatory and analgesic agents. Arabian Journal of Chemistry.

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]

- 3. researchgate.net [researchgate.net]

- 4. iipseries.org [iipseries.org]

- 5. researchgate.net [researchgate.net]

- 6. Friedlaender Synthesis [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 9. Friedländer synthesis - Wikipedia [en.wikipedia.org]

Physicochemical Profiling and Synthetic Utility of Methyl 2-aminoquinoline-4-carboxylate: A Technical Whitepaper

Executive Summary

The quinoline scaffold is universally recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous antimicrobial, antimalarial, and anti-inflammatory agents. Methyl 2-aminoquinoline-4-carboxylate (CAS: 5471-28-3) represents a highly versatile building block within this family. By featuring both an amino group at the C2 position and a methyl ester at the C4 position, this compound provides orthogonal reactive sites for complex derivatization. This whitepaper provides an in-depth analysis of its physicochemical properties, synthetic methodologies, and pharmacological utility, designed for researchers and drug development professionals.

Molecular Architecture & Physicochemical Profile

The strategic placement of functional groups on the quinoline core dictates both its chemical reactivity and biological behavior. The free carboxylic acid analogue, 2-aminoquinoline-4-carboxylic acid (CAS: 157915-68-9)[1], often suffers from poor lipophilicity and limited cellular permeability. Converting this to a methyl ester significantly alters the pharmacokinetic profile, masking the polar carboxylate to enhance lipid membrane permeation while retaining the hydrogen-bond donating capability of the C2-amine.

Quantitative Physicochemical Data

To evaluate its suitability for drug discovery and adherence to Lipinski's Rule of Five, the core physicochemical parameters are summarized below[2]:

| Property | Value | Pharmacokinetic Implication |

| CAS Number | 5471-28-3 | Unique chemical identifier. |

| Molecular Formula | C₁₁H₁₀N₂O₂ | Standard structural composition. |

| Molecular Weight | 202.21 g/mol | Highly favorable for fragment-based drug design (FBDD). |

| LogP | 1.6036 | Optimal lipophilicity for passive cellular membrane diffusion. |

| Topological Polar Surface Area (TPSA) | 65.21 Ų | Excellent predictor for high intestinal absorption and BBB penetration. |

| Hydrogen Bond Donors (HBD) | 1 | Provided by the C2 primary amine; critical for kinase hinge binding. |

| Hydrogen Bond Acceptors (HBA) | 4 | Facilitates target protein interactions via the ester and quinoline nitrogen. |

| Rotatable Bonds | 1 | High structural rigidity, minimizing entropic penalty upon target binding. |

Causality Insight: The LogP of 1.60 combined with a TPSA of 65.21 Ų ensures that Methyl 2-aminoquinoline-4-carboxylate avoids the high-efflux liabilities often associated with highly polar zwitterionic amino acids.

Synthetic Methodology & Mechanistic Rationale

The synthesis of 2-aminoquinolines is traditionally achieved via multi-component reactions, reductive amination, or Vilsmeier-Haack formylation[3]. For quinoline-4-carboxylic acid derivatives, the foundational approach relies on the Pfitzinger reaction—a base-catalyzed condensation of isatin derivatives with ketones or aldehydes[4].

To generate the target ester, a self-validating Fischer esterification protocol is employed. This method is preferred because it utilizes the parent acid's stability while driving the equilibrium forward via Le Chatelier's principle.

Step-by-Step Protocol: Fischer Esterification of 2-Aminoquinoline-4-carboxylic acid

Objective: Synthesize Methyl 2-aminoquinoline-4-carboxylate with >98% purity.

-

Reagent Preparation: Suspend 1.0 equivalent of 2-aminoquinoline-4-carboxylic acid (CAS: 157915-68-9) in 20 volumes of anhydrous methanol (MeOH). Rationale: Anhydrous conditions are critical to prevent the reverse hydrolysis reaction.

-

Acid Catalysis: Cool the suspension to 0°C using an ice bath. Dropwise, add 2.0 equivalents of concentrated sulfuric acid (H₂SO₄). Rationale: The slow addition mitigates the exothermic protonation of the quinoline nitrogen and the amine, preventing thermal degradation.

-

Reflux & Kinetic Drive: Heat the reaction mixture to reflux (65°C) for 12-16 hours. Monitor the reaction via Thin Layer Chromatography (TLC) (Eluent: EtOAc/Hexane 1:1). Rationale: The continuous reflux drives the thermodynamic formation of the ester.

-

Quenching & Neutralization: Once the starting material is consumed, cool the mixture to room temperature and concentrate under reduced pressure to remove excess MeOH. Carefully pour the residue into ice water and neutralize to pH 7.5-8.0 using saturated sodium bicarbonate (NaHCO₃). Rationale: Neutralization deprotonates the quinoline core, forcing the lipophilic methyl ester to precipitate.

-

Extraction & Purification: Extract the aqueous layer with dichloromethane (DCM) (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash column chromatography if necessary.

Figure 1: Synthetic workflow for Methyl 2-aminoquinoline-4-carboxylate via Pfitzinger reaction.

Pharmacological Relevance & Target Modulation

The 2-aminoquinoline motif is not merely a structural placeholder; it is an active pharmacophore. Derivatives of this class have demonstrated profound biological activities, particularly in modulating inflammatory pathways and inhibiting specific kinases.

Mechanism of Action: NF-κB Pathway Inhibition

Recent in vivo studies on osteoarthritis models have demonstrated that 2-aminoquinoline derivatives significantly prevent articular cartilage degradation by acting as potent anti-inflammatory agents[5]. The primary mechanism involves the inhibition of Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) phosphorylation[5].

When utilized in biological assays, Methyl 2-aminoquinoline-4-carboxylate can act as a highly permeable prodrug. Upon cellular entry, intracellular esterases cleave the methyl ester, liberating the active carboxylate. The 2-aminoquinoline core then suppresses the phosphorylation of NF-κB, which subsequently downregulates the expression of downstream pro-inflammatory cytokines, including TNF-α, IL-6, IL-1β, and matrix metalloproteinase-13 (MMP-13)[5].

Figure 2: Proposed intracellular activation and NF-κB inhibition pathway of the quinoline scaffold.

Analytical Validation Framework

To ensure the trustworthiness of the synthesized compound for downstream biological assays, a self-validating analytical framework must be applied.

-

High-Performance Liquid Chromatography (HPLC): Run on a C18 reverse-phase column using a gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA). The methyl ester will elute later than the parent acid due to its higher LogP (1.60 vs lower lipophilicity of the acid). Purity must be ≥98%[2].

-

Proton Nuclear Magnetic Resonance (¹H NMR): The definitive confirmation of the esterification is the appearance of a sharp singlet integrating to 3 protons at approximately

3.9 - 4.1 ppm, corresponding to the methoxy (-OCH₃) group. The broad singlet for the primary amine (-NH₂) should remain visible around -

Mass Spectrometry (ESI-MS): Positive ion mode should yield an[M+H]⁺ peak at m/z 203.2, confirming the molecular weight of 202.21 g/mol [2].

References

-

He, Jinlong, et al. "NF-κB Phosphorylation Inhibition Prevents Articular Cartilage Degradation in Osteoarthritis Rats via 2-Aminoquinoline." National Center for Biotechnology Information (PMC). Available at:[Link]

-

Gouda, Moustafa A., et al. "Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities." Mini-Reviews in Organic Chemistry (EurekaSelect). Available at:[Link]

Sources

- 1. 157915-68-9 | 2-Aminoquinoline-4-carboxylic acid | Amines | Ambeed.com [ambeed.com]

- 2. chemscene.com [chemscene.com]

- 3. eurekaselect.com [eurekaselect.com]

- 4. Buy 8-Aminoquinoline-4-carboxylic acid | 121689-23-4 [smolecule.com]

- 5. NF-κB Phosphorylation Inhibition Prevents Articular Cartilage Degradation in Osteoarthritis Rats via 2-Aminoquinoline - PMC [pmc.ncbi.nlm.nih.gov]

Methyl 2-Aminoquinoline-4-Carboxylate: A Strategic Building Block for Heterocyclic Synthesis

Executive Summary

Methyl 2-aminoquinoline-4-carboxylate represents a high-value scaffold in medicinal chemistry due to its unique bifunctional reactivity . Unlike standard quinolines, this building block possesses a nucleophilic exocyclic amine at the C2 position and an electrophilic ester moiety at the C4 position. This "push-pull" electronic arrangement allows for divergent synthetic pathways: annulation at the N1-C2 face to form tricyclic fused systems (e.g., pyrimido[1,2-a]quinolines) or functionalization at the C4 position to generate pendant heterocycles (e.g., 1,3,4-oxadiazoles). This guide details the mechanistic rationale and validated protocols for exploiting this scaffold in drug discovery.

Structural Analysis & Reactivity Profile

The utility of methyl 2-aminoquinoline-4-carboxylate stems from its ability to participate in orthogonal reaction types without the need for extensive protecting group strategies.

| Feature | Chemical Nature | Synthetic Utility |

| C2-Amino Group | Hard Nucleophile | Primary site for electrophilic attack. Enables formation of ureas, thioureas, and Schiff bases. Key participant in [3+3] annulations. |

| N1-Nitrogen | Soft Nucleophile | Secondary nucleophilic site. Participates in cyclization after the C2-amine has reacted, facilitating ring closure (e.g., with 1,3-dicarbonyls). |

| C4-Methyl Ester | Electrophile | Precursor for acyl hydrazides. Can be converted to oxadiazoles, triazoles, or amides. Sterically accessible for nucleophilic acyl substitution. |

Strategic Reaction Map

The following diagram illustrates the divergent pathways accessible from this single core.

Figure 1: Divergent synthetic pathways from the methyl 2-aminoquinoline-4-carboxylate core.[1]

Pathway A: N1-C2 Annulation (Tricyclic Synthesis)

The most powerful application of this building block is the synthesis of pyrimido[1,2-a]quinolines . These tricyclic systems are bioisosteres of bioactive alkaloids and have shown promise as DNA intercalators and kinase inhibitors.

Mechanism of Action

The reaction typically involves a condensation with a 1,3-electrophile (such as diethyl malonate or ethyl acetoacetate).

-

Attack: The C2-NH2 attacks the ketone/ester carbonyl of the reagent.

-

Elimination: Loss of water/alcohol generates an intermediate enamine/amide.

-

Cyclization: The endocyclic N1 nitrogen attacks the second electrophilic center of the reagent, closing the pyrimidine ring.

Validated Protocol: Synthesis of Pyrimido[1,2-a]quinoline-2-one Derivatives

Target: Fusion of a pyrimidine ring across the N1-C2 bond.

Reagents:

-

Methyl 2-aminoquinoline-4-carboxylate (1.0 equiv)

-

Ethyl acetoacetate (1.2 equiv) or Diethyl malonate

-

Solvent: Diphenyl ether (for high temp) or Ethanol with catalytic Piperidine.

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a Dean-Stark trap (if using high-boiling solvents) or a reflux condenser, dissolve 10 mmol of methyl 2-aminoquinoline-4-carboxylate in 20 mL of solvent.

-

Addition: Add 12 mmol of ethyl acetoacetate.

-

Catalysis: Add 5 drops of piperidine or glacial acetic acid to facilitate the initial nucleophilic attack.

-

Reaction: Reflux the mixture.

-

Condition A (Ethanol): Reflux at 80°C for 6–10 hours. Monitor by TLC (EtOAc:Hexane 3:7).

-

Condition B (Thermal Cyclization): Heat neat or in diphenyl ether at 140–160°C for 2 hours. This promotes rapid cyclization via thermal elimination of ethanol.

-

-

Workup: Cool the reaction mixture to room temperature. The product often precipitates directly.

-

Purification: Filter the solid and wash with cold ethanol. Recrystallize from DMF/Ethanol to obtain the pure tricyclic ester.

Why this works: The thermal condition drives the entropy-disfavored ring closure. The C4-ester remains intact, providing a handle for further solubility enhancements (e.g., hydrolysis to the acid and coupling with solubilizing amines).

Pathway B: C4-Ester Functionalization (Hydrazide Route)

For projects requiring "pendant" heterocycles rather than fused systems, the C4-ester is the primary handle. Converting the ester to a hydrazide opens the door to 1,3,4-oxadiazoles and 1,2,4-triazoles , motifs commonly used to improve metabolic stability and hydrogen-bonding potential.

Validated Protocol: Synthesis of 2-Amino-4-(1,3,4-oxadiazol-2-yl)quinoline

Target: Conversion of C4-ester to a biologically active oxadiazole ring.

Step 1: Hydrazide Formation

-

Dissolve methyl 2-aminoquinoline-4-carboxylate (10 mmol) in absolute ethanol (30 mL).

-

Add hydrazine hydrate (99%, 50 mmol, 5 equiv). Note: Excess hydrazine is critical to prevent dimer formation.

-

Reflux for 4–6 hours. A solid precipitate (the hydrazide) will form.

-

Cool, filter, and wash with cold ethanol. Yields are typically >85%.[2]

Step 2: Oxadiazole Cyclization

-

Suspend the hydrazide (5 mmol) in phosphorus oxychloride (POCl3, 10 mL).

-

Add the requisite carboxylic acid (R-COOH, 5.5 mmol).

-

Reflux for 3–5 hours. Caution: POCl3 is corrosive; use a drying tube.

-

Quenching: Pour the cooled mixture slowly onto crushed ice with vigorous stirring. Neutralize with NaHCO3 to pH 7–8.

-

Isolation: Filter the resulting solid. This yields the 2-aminoquinoline with a substituted oxadiazole at position 4.

Figure 2: Workflow for the conversion of the C4-ester to an oxadiazole moiety.

References

-

Pfitzinger Reaction & Quinoline Synthesis

-

Pyrimidoquinoline Synthesis

- Synthesis and biological activity of pyrimido[1,2-a]quinoline deriv

-

Hydrazide & Oxadiazole Pathways

- Synthesis and biological evaluation of new 2-substituted-4-amino-quinolines. Bioorganic & Medicinal Chemistry Letters.

-

General Reactivity of 2-Aminoquinolines

-

Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities.[6] Mini-Reviews in Organic Chemistry.

-

Sources

- 1. biomedres.us [biomedres.us]

- 2. impactfactor.org [impactfactor.org]

- 3. mdpi.com [mdpi.com]

- 4. 2-METHYL-QUINOLINE-4-CARBOXYLIC ACID HYDRAZIDE synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological evaluation of new 2‑substituted‑4‑amino-quinolines and -quinazoline as potential antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Methyl 2-aminoquinoline-4-carboxylate in Kinase Inhibitor Synthesis

Executive Summary

Methyl 2-aminoquinoline-4-carboxylate (MAQC) represents a privileged scaffold in medicinal chemistry, particularly for the development of ATP-competitive kinase inhibitors. Its structural utility lies in its orthogonal bifunctionality: the C4-carboxylate serves as a precursor for "hinge-binding" motifs (carboxamides, hydrazides), while the C2-primary amine offers a vector for optimizing solubility, solvent-front interactions, or cyclization into tricyclic cores (e.g., pyrimido[1,2-a]quinolines).

This guide details the synthetic protocols for converting MAQC into potent inhibitors targeting EGFR , BTK , and CK2 , emphasizing reaction causality, yield optimization, and structure-activity relationships (SAR).

Chemical Biology & Target Landscape

The quinoline-4-carboxamide pharmacophore is validated in FDA-approved kinase inhibitors (e.g., Lenvatinib , Cabozantinib ). The addition of a 2-amino substituent distinguishes MAQC-derived inhibitors by providing an additional hydrogen bond donor/acceptor pair, critical for tuning selectivity profiles.

| Target Kinase | Binding Mode Relevance | Key Structural Motif |

| EGFR (T790M) | Hinge Binder: The 4-carboxamide NH interacts with Met793. | 4-Carboxamide w/ solubilizing tail |

| BTK | Back Pocket: C2-substituents can extend into the back pocket to improve selectivity over other Tec family kinases. | 2-Urea or 2-Amide derivatives |

| CK2 | Shape Complementarity: The planar quinoline core stacks between Val66 and Val116. | Tricyclic Pyrimido-fused systems |

Synthetic Workflows & Protocols

The following protocols are designed for modular synthesis, allowing researchers to rapidly generate libraries of analogs.

Route A: C4-Amidation (The "Hinge Binder" Synthesis)

Objective: Convert the methyl ester to a functionalized carboxamide to establish the primary ATP-hinge interaction.

Mechanism: Direct aminolysis of methyl esters at C4 of quinolines is often sluggish due to steric hindrance from the peri-protons (H5). Therefore, a hydrolysis-coupling sequence is preferred over direct aminolysis to prevent harsh conditions that might degrade the C2-amine.

Protocol:

-

Hydrolysis:

-

Dissolve Methyl 2-aminoquinoline-4-carboxylate (1.0 eq) in THF:MeOH:H₂O (3:1:1).

-

Add LiOH·H₂O (2.5 eq). Stir at 60°C for 4 hours.

-

Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). The spot should shift to baseline.

-

Acidify to pH 4 with 1N HCl. Filter the precipitate (2-aminoquinoline-4-carboxylic acid). Dry under vacuum.

-

-

Amide Coupling:

-

Suspend the acid (1.0 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 min to activate the carboxylate.

-

Add the target amine (e.g., 3-chloro-4-fluoroaniline for EGFR, or morpholino-ethylamine for solubility) (1.1 eq).

-

Stir at RT for 12 hours.

-

Workup: Pour into ice water. If solid forms, filter and wash with Et₂O. If oil forms, extract with EtOAc, wash with LiCl (5% aq) to remove DMF.

-

Route B: C2-Functionalization (The "Selectivity Tuner")

Objective: Derivatize the C2-amine to probe the solvent front or back pocket regions.

Mechanism: The C2-amine is less nucleophilic than a standard aniline due to the electron-withdrawing nature of the quinoline ring nitrogen. Reaction with isocyanates (to form ureas) requires elevated temperatures or Lewis acid catalysis.

Protocol (Urea Synthesis):

-

Dissolve Methyl 2-aminoquinoline-4-carboxylate (1.0 eq) in anhydrous 1,4-dioxane.

-

Add Phenyl Isocyanate derivative (1.2 eq).

-

Heat to 80°C for 6 hours.

-

Troubleshooting: If conversion is low, add 10 mol% DBU as a catalyst.

-

Purification: Cool to RT. The urea product often precipitates. Filter and wash with cold EtOH.

Route C: Tricyclic Scaffold Morphing

Objective: Cyclize to Pyrimido[1,2-a]quinoline derivatives to create rigid, planar cores for DNA intercalation or narrow kinase pockets (e.g., CK2).

Protocol:

-

Mix Methyl 2-aminoquinoline-4-carboxylate (1.0 eq) with Diethyl Malonate (5.0 eq).

-

Add catalytic Sodium Ethoxide (21% in EtOH).

-

Heat to 160°C (neat) or reflux in diphenyl ether for 4 hours.

-

Result: Formation of Ethyl 4-oxo-4H-pyrimido[1,2-a]quinoline-3-carboxylate.

-

Note: This reaction bridges the N1 ring nitrogen and the C2-amine, locking the conformation.

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of substitutions based on internal and literature data for generic quinoline kinase inhibitors.

| Position | Modification | Effect on Kinase Potency (IC₅₀) | Physicochemical Impact |

| C4-Ester | Hydrolysis to Acid | Decrease (Loss of hydrophobic contact) | Increased Polarity (logP ↓) |

| C4-Amide | N-(3-Cl, 4-F-phenyl) | Increase (+++) (EGFR/VEGFR potency) | Lipophilicity (logP ↑) |

| C4-Amide | N-(Piperazinyl-ethyl) | Maintenance (+) | Solubility (+++) |

| C2-Amine | Free NH₂ | Moderate (Baseline) | H-bond Donor available |

| C2-Amine | Urea (-NHCONH-Ar) | Increase (++) (BTK selectivity) | Increased MW, Rigidification |

| C2-Amine | Acetylation (-NHAc) | Decrease (Steric clash often observed) | Metabolic Stability ↑ |

Visualizations

Figure 1: Synthetic Logic & Pathway Map

Caption: Divergent synthetic pathways from MAQC yielding three distinct classes of kinase inhibitors.

Figure 2: SAR Decision Tree

Caption: Strategic decision matrix for optimizing MAQC derivatives based on assay feedback.

References

-

Quinoline-4-carboxamides as Kinase Inhibitors

-

Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors.[1] Journal of Medicinal Chemistry, 2019.[2] Link

-

Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Molecular Diversity, 2025.[3][4] Link

-

-

Synthetic Methodologies

-

Biological Targets (CK2/EGFR)

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents [frontiersin.org]

Advanced Alkylation Strategies for 2-Aminoquinoline Esters: A Technical Guide

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Chemoselective N-alkylation methodologies for highly deactivated 2-aminoquinoline ester scaffolds.

Executive Summary & Rationale

2-Aminoquinoline derivatives are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in potent neuronal nitric oxide synthase (nNOS) inhibitors[1] and antitubercular agents targeting the MabA (FabG1) enzyme[2]. Within this class, 2-aminoquinoline esters (e.g., ethyl 2-aminoquinoline-3-carboxylate) present a unique synthetic challenge. The ester group at the C-3 position exerts a strong electron-withdrawing effect, significantly reducing the nucleophilicity of the adjacent C-2 exocyclic amine.

As a Senior Application Scientist, I frequently observe that applying standard alkylation conditions to these deactivated substrates results in poor yields, unintended ester saponification, or uncontrolled over-alkylation. This guide provides field-proven, causality-driven protocols for the chemoselective N-alkylation of 2-aminoquinoline esters, leveraging both modern transition-metal catalysis and optimized classical SN2 pathways.

Mechanistic Causality in Alkylation

The Pitfalls of Classical SN2 Alkylation

In standard SN2 alkylation using alkyl halides, strong bases (such as NaH or KOH) are typically employed to deprotonate the amine. However, when a C-3 ester is present, these hard nucleophiles readily attack the carbonyl carbon, leading to irreversible ester hydrolysis. Furthermore, once mono-alkylated, the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to rapid over-alkylation (tertiary amine formation).

The Borrowing Hydrogen (Acceptorless Dehydrogenative Coupling) Paradigm

To bypass the poor nucleophilicity of the amine without risking the ester, transition-metal-catalyzed "borrowing hydrogen" (BH) is the superior strategic choice[3]. In this highly atom-economical pathway, inexpensive primary alcohols are used as green alkylating agents.

Causality of the Mechanism:

-

Dehydrogenation: A transition metal catalyst (e.g., a phosphine-free Mn-pincer complex) temporarily extracts hydrogen from the alcohol, oxidizing it to an aldehyde[4].

-

Condensation: The deactivated 2-aminoquinoline ester condenses with the highly electrophilic aldehyde to form an imine intermediate. This step overcomes the amine's poor nucleophilicity.

-

Hydrogenation: The metal catalyst returns the "borrowed" hydrogen to the imine, reducing it to the mono-alkylated secondary amine. Over-alkylation is structurally prevented because secondary amines cannot form imines with aldehydes.

Mechanistic pathway of acceptorless dehydrogenative coupling (borrowing hydrogen) for N-alkylation.

Quantitative Data & Reaction Optimization

The choice of methodology drastically impacts the chemoselectivity and survival of the ester group. Table 1 summarizes the operational parameters across different modalities, while Table 2 details the optimization of the Mn-catalyzed borrowing hydrogen system specifically for ester-bearing substrates[3].

Table 1: Comparative Analysis of Alkylation Modalities for 2-Aminoquinoline Esters

| Modality | Reagents | Chemoselectivity | Ester Hydrolysis Risk | Typical Yield |

| Classical SN2 | R-X, NaH / NaOH | Poor (Di-alkylation common) | Very High | 30–50% |

| Mild SN2 | R-X, Cs₂CO₃, DMF | Moderate | Low | 55–75% |

| Borrowing Hydrogen | R-OH, Mn/Ru Catalyst | Excellent (Strictly Mono) | Negligible | 80–95% |

Table 2: Optimization of Mn-Catalyzed N-Alkylation (Ethyl 2-aminoquinoline-3-carboxylate)

| Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Conversion (%) |

| Mn-Pincer (1%) | tBuOK (0.5) | Toluene | 100 | 45 |

| Mn-Pincer (3%) | tBuOK (1.0) | Toluene | 130 | 88 |

| Mn-Pincer (3%) | KOH (1.0) | Toluene | 130 | 92 |

| Mn-Pincer (3%) | None | Toluene | 130 | < 5 |

Note: The base is not used to deprotonate the amine; rather, it deprotonates the NNS ligand of the Mn-precatalyst to generate the active amido-manganese species[5].

Self-Validating Experimental Protocols

End-to-end experimental workflow for the transition-metal-catalyzed alkylation protocol.

Protocol A: Chemoselective N-Alkylation via Manganese-Catalyzed Borrowing Hydrogen

This protocol is designed to achieve >90% mono-alkylation while perfectly preserving the C-3 ester functionality.

Materials:

-

Ethyl 2-aminoquinoline-3-carboxylate (1.0 mmol)

-

Primary Alcohol (1.5 mmol)

-

Phosphine-free Mn-pincer complex (3 mol%)

-

KOH (1.0 mmol)

-

Anhydrous Toluene (2.0 mL)

Step-by-Step Procedure:

-

Inert Atmosphere Setup: Inside an argon-filled glovebox, charge an oven-dried 15 mL pressure tube with the Mn-pincer catalyst (3 mol%) and KOH (1.0 mmol).

-

Causality: KOH is required to activate the precatalyst. Moisture must be strictly excluded at this stage to prevent premature catalyst quenching.

-

-

Substrate Addition: Add ethyl 2-aminoquinoline-3-carboxylate (1.0 mmol), the primary alcohol (1.5 mmol), and anhydrous toluene (2.0 mL). Seal the tube with a Teflon-lined screw cap.

-

Thermal Reaction: Transfer the sealed tube out of the glovebox and heat in a pre-equilibrated oil bath at 130 °C for 24 hours.

-

Causality: The deactivated nature of the ester-bearing quinoline requires 130 °C to ensure the condensation step (imine formation) proceeds to completion.

-

-

Self-Validation Check (TLC): After 24 hours, cool to room temperature. Spot the crude mixture on a silica TLC plate (Eluent: 3:1 Hexanes/EtOAc).

-

Validation: The disappearance of the starting material spot and the emergence of a single, UV-active product spot confirms successful reduction. If an intermediate spot persists (the imine), the hydrogenation cycle is stalled; add 1 mol% additional catalyst and heat for 4 more hours.

-

-

Workup & Purification: Dilute the mixture with ethyl acetate (10 mL) and filter through a short pad of Celite to remove the metal catalyst. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

Protocol B: Direct SN2 Alkylation with Alkyl Halides (Ester-Safe)

When specific alkyl halides (e.g., benzyl bromide derivatives) must be used and borrowing hydrogen is not viable, this optimized SN2 protocol mitigates ester hydrolysis[6].

Step-by-Step Procedure:

-

Reaction Assembly: In a round-bottom flask, dissolve ethyl 2-aminoquinoline-3-carboxylate (1.0 mmol) in anhydrous DMF (5.0 mL).

-

Causality: DMF is a polar aprotic solvent that leaves the amine unsolvated, maximizing its limited nucleophilicity.

-

-

Mild Base Addition: Add finely powdered Cesium Carbonate (Cs₂CO₃, 2.0 mmol) and stir at room temperature for 15 minutes.

-

Causality: Cs₂CO₃ provides sufficient basicity to facilitate the SN2 displacement without acting as a hard nucleophile that would cleave the C-3 ethyl ester.

-

-

Alkylation: Dropwise add the alkyl halide (1.2 mmol). Heat the mixture to 70 °C for 12 hours.

-

Self-Validation Check (LC-MS): Perform a rapid LC-MS analysis of the crude mixture.

-

Validation: A dominant mass peak at

corresponding to the mono-alkylated product confirms chemoselectivity. If a

-

-

Workup: Quench with ice water (15 mL) to precipitate the product. Extract with dichloromethane (3 × 10 mL), wash the organic layer with brine to remove DMF, dry over Na₂SO₄, and concentrate.

References

-

[4],[3],[5] Das, K., Mondal, A., Pal, D., & Srimani, D. (2019). Sustainable Synthesis of Quinazoline and 2-Aminoquinoline via Dehydrogenative Coupling of 2-Aminobenzyl Alcohol and Nitrile Catalyzed by Phosphine-Free Manganese Pincer Complex. Organic Letters, 21(9), 3223-3227. URL:[Link]

-

[6],[1] Cinelli, M. A., Li, H., Chreifi, G., Martásek, P., Roman, L. J., Poulos, T. L., & Silverman, R. B. (2014). Simplified 2-Aminoquinoline-Based Scaffold for Potent and Selective Neuronal Nitric Oxide Synthase Inhibition. Journal of Medicinal Chemistry, 57(4), 1513-1530. URL:[Link]

-

[2] Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification. (2023). PMC, National Institutes of Health. URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. organic-chemistry.org [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Simplified 2-Aminoquinoline-Based Scaffold for Potent and Selective Neuronal Nitric Oxide Synthase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Advanced Application Note: Methyl 2-aminoquinoline-4-carboxylate as a Versatile Scaffold for Fluorescent Probe Engineering

Topic: "application of Methyl 2-aminoquinoline-4-carboxylate in fluorescent probe development" Content Type: Detailed Application Note and Protocol Guide.

Strategic Overview: The Quinoline Advantage

Methyl 2-aminoquinoline-4-carboxylate (MAQC) represents a privileged scaffold in the design of fluorescent probes due to its unique electronic "push-pull" architecture. Unlike simple polyaromatic hydrocarbons, the quinoline core in MAQC possesses an intrinsic charge transfer pathway:

-

Electron Donor (D): The amino group (-NH₂) at position 2.

-

Electron Acceptor (A): The ester group (-COOCH₃) at position 4.

-

Conjugated Bridge: The quinoline aromatic system.

This D-π-A structure facilitates Intramolecular Charge Transfer (ICT), rendering the molecule highly sensitive to environmental changes (polarity, pH) and providing a robust platform for constructing "Turn-On" fluorescent sensors.

Key Photophysical Characteristics

| Property | Description | Relevance to Probe Development |

| Excitation Max ( | ~340–360 nm (UV/Blue) | Compatible with standard DAPI/Hoechst channels or UV lasers. |

| Emission Max ( | ~420–480 nm (Blue/Cyan) | Large Stokes shift minimizes self-absorption. |

| Quantum Yield ( | Moderate (Solvent dependent) | Can be significantly enhanced upon metal chelation or rigidification. |

| Solvatochromism | Positive | Emission red-shifts in polar solvents, useful for micro-environment sensing. |

Synthetic Utility & Derivatization Pathways

The primary application of MAQC in probe development is not as the final sensor, but as the electrophilic precursor for constructing chemodosimeters. The methyl ester at the C4 position is highly reactive toward nucleophiles, particularly hydrazine, serving as a gateway to acylhydrazone-based metal ion sensors .

Mechanism of Probe Construction

The transformation of MAQC into a functional probe typically follows a two-step "Unlock and Bind" strategy:

-

Hydrazinolysis: Conversion of the ester to a hydrazide.

-

Schiff Base Condensation: Reaction with an aldehyde (e.g., salicylaldehyde, pyridine-2-carboxaldehyde) to create a metal-binding pocket.

Visualization: Synthetic Workflow

Caption: Step-wise transformation of the MAQC scaffold into a functional metal-ion sensing probe via hydrazide intermediate.

Application Case Study: Development of a Zn²⁺/Cu²⁺ Sensor

One of the most impactful applications of MAQC derivatives is in the detection of transition metal ions. The hydrazone moiety (formed from the C4 ester) acts as a chelating site. Upon binding metals like Zn²⁺, the probe undergoes Chelation-Enhanced Fluorescence (CHEF)

"use of Methyl 2-aminoquinoline-4-carboxylate in cell imaging studies"

Application Note: Engineering and Utilizing Methyl 2-Aminoquinoline-4-Carboxylate Scaffolds for Live-Cell Fluorescence Imaging

Molecular Rationale & Scaffold Design

In the rapidly evolving field of bioimaging, the rational design of fluorescent probes requires scaffolds that balance photophysical efficiency with cellular compatibility. Methyl 2-aminoquinoline-4-carboxylate (CAS 5471-28-3) has emerged as a highly versatile building block for synthesizing targeted intracellular chemosensors [1].

The structural anatomy of this molecule offers three distinct functional advantages for cell imaging:

-

The Quinoline Core : Provides intrinsic fluorescence characterized by high quantum yields, excellent photostability, and large Stokes shifts, which are critical for minimizing background auto-fluorescence during live-cell confocal microscopy.

-

The C4-Methyl Ester : The methyl ester moiety is specifically chosen over the free carboxylic acid to mask the polar carboxylate. This reduces the topological polar surface area (TPSA), thereby facilitating passive diffusion across the hydrophobic phospholipid bilayer of live cells without requiring permeabilization agents.

-

The C2-Amino Group : Serves as an ideal nucleophilic handle for derivatization. Through Schiff base condensation or amide coupling, researchers can attach specific ionophores (e.g., salicylaldehyde derivatives) to create highly selective binding pockets for transition metals like Zn²⁺, Cu²⁺, and Al³⁺ [2].

Mechanistic Pathways of Fluorescence Modulation

The efficacy of 2-aminoquinoline-based probes relies on dynamic, reversible photophysical mechanisms. Understanding these pathways is essential for interpreting imaging data accurately.

-

Photoinduced Electron Transfer (PET) : In the unbound state, the lone pair of electrons on the nitrogen atom of the derivatized C2-amino group transfers to the excited quinoline fluorophore. This non-radiative decay pathway quenches the fluorescence, keeping the probe in an "OFF" state.

-

Chelation-Enhanced Fluorescence (CHEF) : Upon coordination with a target metal ion (e.g., Zn²⁺), the nitrogen's lone pair is engaged in the metal-ligand bond. This inhibits the PET process, restoring the radiative decay pathway and triggering a massive fluorescence enhancement ("ON" state) [2].

-

Intramolecular Charge Transfer (ICT) : Binding events can also alter the electron push-pull dynamics across the quinoline ring, resulting in a measurable shift in excitation or emission wavelengths. This is particularly useful for ratiometric imaging, which eliminates artifacts caused by uneven probe distribution or variations in laser intensity [3].

Fig 1. Mechanism of PET quenching and CHEF activation in 2-aminoquinoline fluorescent probes.

Quantitative Benchmarks for Quinoline-Based Probes

To select the appropriate imaging parameters, it is crucial to benchmark the photophysical properties of the synthesized derivatives. The table below summarizes the sensing parameters of common Methyl 2-aminoquinoline-4-carboxylate derivatives used in recent literature [2, 3].

| Probe Scaffold Derivative | Target Analyte | Excitation (nm) | Emission (nm) | Limit of Detection | Fluorescence Response |

| HMQP (Schiff Base) | Zn²⁺ | 420 | 515 | 220.6 nM | 30-fold enhancement ("Turn-ON") |

| 6-QMP | Al³⁺ | 415 | 543 | ~150.0 nM | 97-fold enhancement ("Turn-ON") |

| Probe 1 (Hydrazide) | Cu²⁺ | 365 | 450 | ~300.0 nM | Ratiometric Red Shift (32 nm) |

Validated Experimental Protocol: Live-Cell Imaging

This protocol is designed as a self-validating system to ensure that the observed fluorescence is strictly due to analyte-probe interaction, eliminating false positives caused by auto-fluorescence or cytotoxicity.

A. Probe Preparation & Cytotoxicity Control

-

Stock Solution : Dissolve the synthesized Methyl 2-aminoquinoline-4-carboxylate derivative in anhydrous DMSO to a concentration of 10 mM. Causality: Anhydrous DMSO prevents premature hydrolysis of the methyl ester and ensures complete solubilization of the lipophilic probe.

-

Working Solution : Dilute the stock in complete culture medium to a final concentration of 5–10 µM. Ensure the final DMSO concentration does not exceed 0.1% (v/v). Causality: DMSO concentrations >0.1% can induce cellular stress, alter membrane permeability, and trigger apoptosis, confounding the imaging results.

B. Cell Culture & Staining

-

Seed cells (e.g., HeLa or C6 glioma cells) in 35 mm glass-bottom confocal dishes at a density of

cells/dish. Incubate at 37°C with 5% CO₂ for 24 hours to allow adherence. -

Aspirate the medium and wash the cells twice with pre-warmed PBS (pH 7.4). Causality: Removing residual phenol red and serum proteins prevents background auto-fluorescence and unwanted extracellular probe binding.

-

Incubate the cells with the 10 µM probe working solution for 30 minutes at 37°C.

-

Wash the cells three times with PBS to remove the unbound extracellular probe.

C. System Validation & Controls (Self-Validating Steps)

To prove that the fluorescence is analyte-specific, set up the following parallel conditions:

-

Negative Control : Cells loaded with the probe but treated with a cell-permeable chelator (e.g., TPEN for Zn²⁺) for 15 minutes. This should yield no fluorescence.

-

Positive Control (Analyte Stimulation) : Treat the probe-loaded cells with 20 µM of the target ion (e.g., ZnCl₂ or CuCl₂) for 20 minutes. This should trigger the CHEF "Turn-ON" response.

D. Confocal Microscopy

-

Image the cells using a laser scanning confocal microscope.

-

For Zn²⁺ sensing (using the HMQP derivative), excite the sample using a 405 nm or 420 nm laser line. Collect emission in the 500–550 nm channel [2].

-

Maintain constant laser power, detector gain, and pinhole size across all control and experimental dishes to allow for accurate quantitative densitometry.

Fig 2. Self-validating workflow for live-cell imaging using quinoline-based fluorescent probes.

References

-

Paul, S., et al. (2019). Modulation of fluorescence sensing properties of quinoline-based chemosensor for Zn2+: Application in cell imaging studies. Journal of Luminescence, 210, 313-322. [Link] [2]

-

Sharma, A., et al. (2024). A Review on Quinoline-Based Derivatives as Selective Colorimetric and Fluorescent Chemosensors for Cu and Fe Ions Detection. Journal of Fluorescence. [Link] [3]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Pfitzinger Synthesis of Quinoline-4-Carboxylic Acids

Welcome to the Application Scientist Support Portal. The Pfitzinger reaction is a robust, divergent method for synthesizing substituted quinoline-4-carboxylic acids (cinchoninic acids) from isatin and enolizable carbonyl compounds[1]. However, researchers frequently encounter bottlenecks such as intractable tars, incomplete conversions, and substrate degradation[1][2]. As a Senior Application Scientist, I have designed this guide to provide field-validated troubleshooting strategies, mechanistic insights, and optimized protocols to maximize your yields.

I. Mechanistic Grounding: The "Why" Behind the Yield

To troubleshoot effectively, we must understand the causality of the reaction. The Pfitzinger synthesis is not a concerted process; it is a sequential cascade[1]:

-

Ring Opening: Isatin reacts with a strong aqueous base (KOH or NaOH) to hydrolyze the amide bond, forming the isatinate (a keto-acid intermediate)[1].

-

Condensation: The alpha-methylene group of the added ketone undergoes an aldol-type condensation with the isatinate's ketone carbonyl, forming an imine/enamine[1].

-

Cyclization: Subsequent dehydration and cyclization under acidic workup yield the quinoline core[1].

Failure to respect these discrete steps—such as dumping all reagents into the flask simultaneously—forces the highly reactive isatin to undergo self-condensation or polymerization, leading to the infamous "brown tar" often reported in literature[2].

Figure 1: Mechanistic pathway of the Pfitzinger synthesis highlighting key intermediates.

II. Troubleshooting Guides & FAQs

Q1: My reaction yields a thick, dark resin instead of a crystalline product. How do I prevent this? Cause: This is the most common failure mode. It occurs when isatin and the ketone are added together simultaneously. Isatin is prone to side reactions and polymerization in the presence of strong bases and heat[2]. Solution (The Two-Step Addition): Decouple the ring-opening step from the condensation step. First, react isatin with the aqueous base alone and gently warm it until the deep purple/orange color transitions to a pale yellow/straw brown[2]. This visually confirms the formation of the isatinate intermediate. Only then should you add the ketone. This single modification can improve yields from <20% to >60%[2].

Q2: I am using a sensitive ketone (e.g., oxaloacetate), and it seems to be decomposing before reacting. What are my options? Cause: Prolonged reflux (13–24 hours) in strong alkali (KOH) degrades sensitive substrates[1][2]. Solution:

-

Switch the Base: While KOH is traditional, NaOH often provides a milder environment that prevents premature precipitation and limits degradation[1].

-

Lower the Temperature: Lowering the reaction temperature to 34–40°C favors the Pfitzinger condensation over the alkaline decomposition of the ketone[1][2].

Q3: The reaction is too slow, and conversion remains incomplete even after 24 hours. How can I accelerate it? Cause: Poor aqueous solubility of the organic ketone limits its interaction with the aqueous isatinate, creating a biphasic bottleneck[3]. Solution: Implement green chemistry accelerators.

-

Supramolecular Catalysis: Using 1 mol% of aminoethylamino-β-cyclodextrin (AEA-β-CD) acts as a supramolecular catalyst. It traps the hydrophobic substrate in its cavity, homogenizing the mixture in water and boosting yields up to 92%[3].

-

Surfactant Catalysis: Cetyltrimethylammonium hydroxide (CTAH) combined with ultrasonic irradiation can reduce reaction times drastically while saving >78% of energy[4].

-

Microwave Irradiation (MWI): MWI at 150–170°C can drive the reaction to completion in minutes rather than hours, significantly reducing thermal degradation byproducts[5].

Figure 2: Troubleshooting decision tree for optimizing Pfitzinger reaction yields.

III. Quantitative Data: Impact of Reaction Parameters

| Parameter / Condition | Traditional Method | Optimized Two-Step | MWI-Assisted | AEA-β-CD Catalyzed |

| Addition Method | All-at-once | Sequential | Sequential | Sequential |

| Temperature | 100°C (Reflux) | 40°C - 100°C | 150°C - 170°C | 50°C |

| Time | 12 - 24 hours | 8 - 12 hours | 5 - 15 minutes | 2 - 4 hours |

| Solvent | EtOH / H2O | H2O | H2O or Solvent-free | H2O |

| Typical Yield | 15% - 40% (Tar) | 60% - 84% | 75% - 90% | 69% - 92% |

| Primary Advantage | Simple setup | High purity, no tar | Rapid conversion | Green, high solubility |

Data synthesized from benchmark optimization studies[2][3][5].

IV. Validated Experimental Protocols

Protocol A: The Optimized Two-Step Conventional Synthesis (Recommended Baseline)

This protocol is designed to prevent resin formation and maximize the purity of the quinoline-4-carboxylic acid[2][6].

-

Isatinate Formation: Dissolve isatin (1.0 equiv, e.g., 10 mmol) in a mixture of water (15 mL) and 50% aqueous NaOH or KOH (4.0 equiv)[2][6].

-

Activation (Self-Validating Step): Stir the mixture gently at room temperature or with mild warming (40°C) for 1 hour. Critical Checkpoint: Do not proceed until the initial deep purple/orange color transitions to a light straw-brown. This color change is the visual confirmation that the isatin ring has fully opened to form the reactive isatinate[2]. Adding the ketone prematurely will result in tar formation.

-

Condensation: Add the ketone (1.0 - 1.2 equiv) slowly to the basic solution[2].

-

Reflux: Heat the mixture to a gentle reflux for 8–12 hours. Monitor the disappearance of the ketone via Thin Layer Chromatography (TLC)[2].

-

Work-up: Cool the mixture and pour it onto crushed ice. If unreacted ketone remains, wash the aqueous layer with ethyl acetate (3x)[6].

-

Acidification: Carefully acidify the aqueous layer with glacial acetic acid or concentrated HCl to pH 2-4[1][6]. The quinoline-4-carboxylic acid product will precipitate out of the solution.

-

Isolation: Collect the solid via vacuum filtration, wash with cold water, and recrystallize from ethanol or water[2].

Protocol B: Supramolecular Catalyzed Green Synthesis

Ideal for highly hydrophobic ketones that suffer from poor conversion in standard aqueous base[3].

-

Catalyst Preparation: Dissolve AEA-β-CD (1 mol%) in water (10 mL) at 50°C[3].

-

Substrate Addition: Add isatin (1.0 equiv) and KOH (3.0 equiv). Stir until the solution turns pale yellow[3].

-

Host-Guest Complexation: Add the hydrophobic ketone (1.0 equiv). Critical Checkpoint: The cyclodextrin will solubilize the ketone via host-guest complexation. The formation of a homogeneous solution confirms that the biphasic barrier has been overcome[3].

-

Reaction: Stir at 50°C for 2–4 hours[3].

-

Isolation: Acidify with HCl to pH 3. Filter the precipitated quinaldine derivative. The aqueous filtrate containing the AEA-β-CD catalyst can be retained and recycled for subsequent batches without significant mass loss[3].

V. References

1.[1] BenchChem. "Optimizing reaction parameters for Pfitzinger synthesis of quinolines." URL: 2.[5] Zeitschrift für Naturforschung. "A New Aspect of the Pfitzinger Reaction: Microwave-assisted Synthesis of the New Heterocyclic Ring System..." URL: 3.[4] New Journal of Chemistry (RSC Publishing). "Energy efficient Pfitzinger reaction: a novel strategy using a surfactant catalyst." URL: 4.[2] Sciencemadness Discussion Board. "The Pfitzinger Reaction." URL: 5.[6] PMC (National Institutes of Health). "Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase." URL: 6.[3] MDPI Polymers. "Utilization of Water-Soluble Aminoethylamino–β–Cyclodextrin in the Pfitzinger Reaction—Catalyzed to the Synthesis of Diversely Functionalized Quinaldine." URL:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Sciencemadness Discussion Board - The Pfitzinger Reaction - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. mdpi.com [mdpi.com]

- 4. Energy efficient Pfitzinger reaction: a novel strategy using a surfactant catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. znaturforsch.com [znaturforsch.com]

- 6. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

"minimizing by-product formation in the Doebner reaction for quinolines"

Welcome to the Doebner Reaction Technical Support Center . This hub is designed for researchers, synthetic chemists, and drug development professionals seeking to optimize the synthesis of quinoline-4-carboxylic acids.

While the Doebner multicomponent reaction is a cornerstone for constructing quinoline scaffolds, its classical conditions are notorious for generating complex by-product profiles. As a Senior Application Scientist, my goal is to help you move beyond trial-and-error by understanding the mechanistic causality behind these side reactions and implementing self-validating, highly efficient protocols.

Part 1: Mechanistic Causality of By-Product Formation

To eliminate by-products, we must first understand the thermodynamic and kinetic pathways that generate them. The Doebner reaction traditionally condenses an aniline, an aldehyde, and pyruvic acid[1]. The reaction proceeds via the formation of a Schiff base (imine), followed by a Michael-type addition of the pyruvic acid enol, cyclization into a dihydroquinoline intermediate, and a final oxidation step to achieve aromaticity[2].

By-products emerge when intermediate species are diverted down competitive kinetic pathways:

-

Imine Reduction: The dihydroquinoline intermediate requires oxidation. Without an external oxidant, the unreacted imine acts as a hydrogen acceptor, reducing to a saturated amine and severely capping the theoretical yield[2].

-

Polymerization: Aliphatic and electron-rich aldehydes readily undergo acid-catalyzed aldol polymerization under harsh Brønsted acid conditions, forming intractable tars[3].

-

Solvent-Driven Condensation: In ethanol, pyruvic acid can directly condense with the aromatic amine, bypassing the aldehyde to form 2-methylquinoline-4-carboxylic acid[4].

Mechanistic pathways of the Doebner reaction highlighting target synthesis and by-product branching.

Part 2: Troubleshooting Guide & FAQs

Q1: My reaction mixture turns into an intractable black tar with very low target yield. How do I prevent this?

Causality: Acid-catalyzed polymerization. Highly reactive aldehydes (especially aliphatic or

Q2: I am isolating massive amounts of a saturated amine instead of my quinoline. Why? Causality: Hydrogen transfer. The Doebner reaction generates a dihydroquinoline intermediate that must lose hydrogen to aromatize. In standard conditions, the Schiff base (imine) acts as the sacrificial hydrogen acceptor, reducing to a saturated amine[2]. Solution: Introduce an external, highly efficient oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). DDQ acts as a rapid hydrogen acceptor, completely preventing the imine from being consumed[5].

Q3: My NMR spectra show contamination with 2-methylquinoline-4-carboxylic acid. Where is this coming from? Causality: Solvent-reactant interactions. When the reaction is run in protic solvents like ethanol, pyruvic acid can directly condense with the aniline derivative (especially those with electron-donating groups), bypassing the aldehyde entirely[4]. Solution: Change your solvent system to an aprotic polar solvent like acetonitrile (MeCN) and pre-form the imine completely before introducing the pyruvic acid[4].

Q4: I am using 2-chloro-5-aminopyridine, but I am isolating a pyrrolidine derivative instead of a quinoline. Is my reagent degraded? Causality: Regioselective misdirection. The Doebner reaction relies on electrophilic cyclization onto the aromatic carbon ring. With specific heterocyclic amines like 2-chloro-5-aminopyridine, the nucleophilic attack occurs preferentially on the pyridine nitrogen rather than the carbon, forming a pyrrolidine ring[1]. Solution: The Doebner reaction is fundamentally incompatible with this specific substrate geometry. You must pivot to an alternative pathway, such as the Pfitzinger reaction[1].

Part 3: Quantitative Data on By-Product Minimization

The following table summarizes how shifting from classical to optimized conditions alters the thermodynamic sink of the reaction, directly impacting yield and purity.

| Reaction Condition | Catalyst / Additive | Solvent | Major By-Product Observed | Target Yield (%) | Mechanistic Rationale |

| Classical | Brønsted Acid (HCl) | EtOH | Tars, 2-Methyl derivative | 35 - 50% | Harsh acid promotes aldehyde polymerization; EtOH enables direct pyruvic-aniline condensation. |

| Lewis Acid Optimized | MeCN | Reduced Amine (Minor) | 75 - 85% | Mild activation prevents tars; MeCN suppresses the 2-methyl by-product formation. | |

| Oxidant-Assisted | DDQ (1.0 eq) | EtOH/PhCl | None (Trace impurities) | 80 - 92% | DDQ acts as a rapid hydrogen acceptor, completely preventing imine reduction. |

Part 4: Self-Validating Experimental Protocol

To ensure reproducibility, this protocol utilizes a Lewis Acid / Controlled Addition strategy [3]. It is designed as a self-validating system, meaning each step includes an in-process analytical check to confirm success before proceeding.

Reagents Required:

-

Aniline derivative (1.8 equiv)

-

Aldehyde (2.0 equiv)

-

Pyruvic acid (1.0 equiv)

- (0.5 equiv)

-

Anhydrous Acetonitrile (MeCN)

Step-by-Step Methodology:

-

Imine Pre-formation: Dissolve the aniline (1.8 equiv) and aldehyde (2.0 equiv) in anhydrous MeCN at room temperature.

-

Validation Check: Spot on TLC (Hexane:EtOAc 8:2). You should observe the complete consumption of the aldehyde and the appearance of a new, highly UV-active spot corresponding to the Schiff base.

-

-

Lewis Acid Activation: Add

(0.5 equiv) to the stirring solution.-